molecular formula C16H20O5 B14600477 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid CAS No. 58661-24-8

4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid

Katalognummer: B14600477
CAS-Nummer: 58661-24-8
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: SZCUGOVPHAWYHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the naphthalene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include Friedel-Crafts acylation, reduction, and oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Esterification: Formation of esters through reaction with alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthalene derivatives with varying functional groups, such as:

  • 4-Hydroxy-2-quinolones
  • 1-Naphthalenecarboxylic acid derivatives

Uniqueness

What sets 4-Acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-1,4,4a,5,6,8a-hexahydronaphthalene-1-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

58661-24-8

Molekularformel

C16H20O5

Molekulargewicht

292.33 g/mol

IUPAC-Name

4-acetyl-5-hydroxy-1,5,7-trimethyl-6-oxo-4a,8a-dihydro-4H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C16H20O5/c1-8-7-11-12(16(4,21)13(8)18)10(9(2)17)5-6-15(11,3)14(19)20/h5-7,10-12,21H,1-4H3,(H,19,20)

InChI-Schlüssel

SZCUGOVPHAWYHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2C(C(C=CC2(C)C(=O)O)C(=O)C)C(C1=O)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.